molecular formula C14H20N2O3S B2418649 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine CAS No. 2310097-67-5

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine

Cat. No. B2418649
CAS RN: 2310097-67-5
M. Wt: 296.39
InChI Key: JMYNGITYRGUNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MSAP and has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential future directions.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases . Here’s why it’s so intriguing:

Bioactive Molecules with Pyrrolidine Derivatives: Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include:

Recent Literature

Remember, the pyrrolidine scaffold offers exciting opportunities for drug discovery, and understanding its diverse applications can guide future research. If you’d like more specific examples or additional information, feel free to ask! 🌟 .

properties

IUPAC Name

1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-5-4-6-14(9-13)20(17,18)16-10-12(11-16)15-7-2-3-8-15/h4-6,9,12H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYNGITYRGUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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